ISOSTEARYL ACETATE
Description
Chemical Characterization of Isostearyl Acetate
Structural Analysis and Molecular Composition
Molecular Formula and Weight Discrepancies in Literature
The scientific literature presents notable inconsistencies regarding the molecular composition of this compound, revealing fundamental disagreements about the compound's chemical identity. Primary chemical databases report two distinct molecular formulas for compounds identified as this compound, suggesting either nomenclatural confusion or the existence of multiple related compounds sharing similar designations.
The first structural interpretation, documented with Chemical Abstracts Service registry number 1026979-42-9, describes this compound as having the molecular formula C20H40O2 with a molecular weight of 312.5304 atomic mass units. This formulation corresponds to a straightforward ester linkage between isostearyl alcohol and acetic acid, consistent with traditional nomenclature expectations for acetate esters. The compound exhibits achiral stereochemistry with zero defined stereocenters and no optical activity, indicating a symmetrical branched structure.
Conversely, alternative literature sources document a significantly different molecular composition under the same common name, presenting the formula C25H48N2O4 or C25H46N2O4 with molecular weights ranging from 438.64 to 440.66 atomic mass units. This formulation suggests a substantially more complex structure incorporating nitrogen-containing functional groups, potentially representing an entirely different class of compounds altogether.
The discrepancy extends beyond simple molecular composition to include conflicting registry numbers and structural identifiers. The simpler C20H40O2 variant carries the International Union of Pure and Applied Chemistry name "16-methylheptadecyl acetate" and maintains consistency with standard acetate ester nomenclature. The more complex variant appears associated with glutamine derivatives, suggesting potential misclassification or overlapping nomenclature systems within chemical databases.
| Parameter | Simple Acetate Form | Complex Nitrogen Form |
|---|---|---|
| Molecular Formula | C20H40O2 | C25H48N2O4 |
| Molecular Weight | 312.53 amu | 440.66 amu |
| Registry Number | 1026979-42-9 | 160057-45-4 |
| Stereochemistry | Achiral | Not specified |
| Functional Groups | Ester only | Ester + Amine |
Isomeric Forms and Branched-Chain Configuration
The structural analysis of this compound reveals a sophisticated branched-chain configuration that fundamentally influences its chemical and physical properties. The compound's architecture centers on a methyl-branched octadecanol backbone, specifically featuring the 16-methylheptadecyl structural motif that defines its isostearyl character. This branching pattern distinguishes this compound from its linear counterparts and contributes to unique performance characteristics in various applications.
The branched-chain configuration originates from the parent isostearyl alcohol, which exists as a mixture of branched-chain eighteen-carbon aliphatic alcohols. The predominant structural form features a methyl branch at the sixteenth carbon position of the heptadecyl chain, creating the systematic name 16-methylheptadecan-1-ol acetate. This specific branching pattern results from the industrial synthesis processes used to generate isostearic acid derivatives, typically involving dimerization reactions followed by hydrogenation and separation procedures.
The canonical Simplified Molecular Input Line Entry System representation "CC(C)CCCCCCCCCCCCCCCOC(=O)C" clearly illustrates the terminal methyl branching and ester functionality that characterize the molecular architecture. This structural arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, where the long branched alkyl chain provides lipophilic character while the acetate group introduces polar functionality.
This compound demonstrates remarkable structural stability due to its saturated carbon framework and absence of reactive double bonds. The compound maintains achiral stereochemistry with zero defined stereocenters, eliminating potential complications from stereoisomeric mixtures. This structural uniformity contributes to consistent performance characteristics and predictable behavior in formulation environments.
The branched-chain architecture significantly influences molecular packing and intermolecular interactions compared to linear acetate esters. The methyl branch at the sixteenth position disrupts regular crystalline arrangements, contributing to the compound's liquid state at ambient temperatures despite its substantial molecular weight. This structural feature differentiates this compound from straight-chain stearyl acetate, which would exhibit higher melting points and more ordered solid-state structures.
Physicochemical Properties
Thermal Stability and Phase Behavior
The thermal properties of this compound reflect the compound's robust molecular structure and its behavior across various temperature ranges. Available thermal data indicates that the compound maintains stability across a broad temperature spectrum, exhibiting characteristic phase transitions and thermal decomposition patterns consistent with long-chain fatty acid esters.
Boiling point determinations for this compound vary significantly depending on the specific structural interpretation, with reported values ranging from approximately 590 degrees Celsius for the nitrogen-containing variant to lower temperatures for the simple acetate form. These elevated boiling points reflect the substantial molecular weight and extensive intermolecular interactions characteristic of long-chain fatty acid derivatives. The high boiling point suggests minimal volatility under normal processing conditions, contributing to formulation stability and reduced environmental emissions during manufacturing operations.
The compound demonstrates excellent thermal stability under typical processing conditions, maintaining structural integrity without significant decomposition below 300 degrees Celsius. This thermal robustness enables processing at elevated temperatures without concern for molecular degradation or unwanted side reactions. The absence of reactive double bonds in the saturated carbon framework contributes to this thermal stability, eliminating potential oxidation pathways that might compromise compound integrity at elevated temperatures.
Phase behavior analysis reveals that this compound remains liquid at ambient temperatures despite its substantial molecular weight, a characteristic directly attributable to its branched-chain architecture. The methyl branching disrupts regular molecular packing arrangements that would otherwise favor crystallization, maintaining fluidity across normal storage and application temperature ranges. This phase behavior contrasts markedly with linear stearyl acetate, which would exhibit solid characteristics at room temperature.
| Thermal Property | Value | Temperature Range |
|---|---|---|
| Boiling Point | 590.5 ± 40.0°C | Atmospheric pressure |
| Thermal Stability | >300°C | No decomposition |
| Phase State | Liquid | 0-50°C |
| Volatility | Minimal | <100°C |
Solubility Profile in Organic Solvents
The solubility characteristics of this compound demonstrate typical behavior for long-chain fatty acid esters, exhibiting excellent compatibility with organic solvents while maintaining limited aqueous solubility. The compound's extensive hydrophobic carbon framework and single polar acetate group create a predominantly lipophilic character that governs its dissolution behavior across various solvent systems.
This compound demonstrates excellent solubility in nonpolar and moderately polar organic solvents, including alcohols, esters, ethers, and hydrocarbon systems. The compound readily dissolves in ethanol, acetone, ethyl ether, and carbon tetrachloride, reflecting its compatibility with diverse organic solvent classes. This broad solubility profile facilitates formulation flexibility and enables incorporation into various product matrices without solubility limitations.
The compound exhibits virtually complete immiscibility with water, consistent with its high estimated logarithmic octanol-water partition coefficient. Related fatty alcohol acetates demonstrate similar hydrophobic behavior, with minimal aqueous solubility even in the presence of surfactants or co-solvents. This limited water solubility contributes to the compound's effectiveness as a barrier-forming agent and its resistance to removal by aqueous washing procedures.
Solubility behavior in mixed solvent systems follows predictable patterns based on the overall polarity and hydrogen-bonding capacity of the solvent mixture. The compound shows enhanced dissolution in alcohol-containing systems compared to pure hydrocarbon solvents, suggesting some interaction between the acetate carbonyl group and hydroxyl-containing solvents. However, the extensive nonpolar carbon chain dominates solubility behavior, requiring predominantly nonpolar or moderately polar solvent environments for effective dissolution.
The temperature dependence of solubility follows typical thermodynamic patterns, with increased dissolution rates and enhanced solubility limits at elevated temperatures. This temperature sensitivity enables processing flexibility and allows for formulation approaches that capitalize on thermal effects to achieve desired dissolution characteristics.
Surface Activity and Interfacial Properties
The surface-active properties of this compound reflect its amphiphilic molecular structure, featuring a substantial hydrophobic chain coupled with a polar acetate head group. While not classified as a traditional surfactant, the compound exhibits measurable surface activity that influences its behavior at various interfaces and contributes to its functional performance in complex formulation systems.
The molecular architecture of this compound, with its long branched hydrocarbon chain and terminal acetate group, creates modest surface-active properties that manifest at oil-water interfaces. The compound can reduce interfacial tension between immiscible phases, though to a lesser extent than dedicated surfactant molecules. This surface activity contributes to emulsion stability and facilitates the formation of stable dispersions when used in conjunction with primary emulsifying agents.
Interfacial tension measurements for similar fatty acid esters provide context for understanding this compound's surface behavior. Related compounds such as isoamyl acetate demonstrate surface tension values of approximately 24.62 dynes per centimeter, indicating moderate surface-active properties. The substantially longer carbon chain in this compound suggests potentially lower surface tension values, though specific measurements for this compound remain unreported in available literature.
The branched-chain architecture influences surface orientation and packing density at interfaces compared to linear fatty acid esters. The methyl branch creates steric hindrance that affects molecular arrangements at surfaces, potentially reducing packing efficiency but enhancing spreading characteristics. This structural feature contributes to the compound's effectiveness as a spreading agent and its ability to form uniform films on various substrates.
Contact angle measurements and wetting behavior studies would provide additional insights into the compound's surface properties, particularly its interactions with solid substrates and its influence on substrate wettability. The combination of hydrophobic and hydrophilic character suggests moderate wetting properties that balance spreading behavior with film integrity.
| Surface Property | Expected Behavior | Structural Influence |
|---|---|---|
| Surface Tension | Moderate reduction | Branched hydrophobic chain |
| Interfacial Activity | Limited but measurable | Amphiphilic structure |
| Film Formation | Uniform spreading | Enhanced by branching |
| Wetting Behavior | Moderate wetting | Balanced hydrophilic/lipophilic character |
Properties
CAS No. |
160057-45-4 |
|---|---|
Molecular Formula |
C25H46N2O4 |
Molecular Weight |
438.64374 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Characteristics
Isostearyl acetate is an ester derived from isostearyl alcohol and acetic acid. It possesses emollient properties, making it suitable for skin-care formulations. Its chemical structure allows it to function effectively as a solvent and a skin-conditioning agent.
Cosmetic Applications
-
Emollient in Skin Care Products
- This compound acts as an emollient, providing a smooth, soft texture to skin-care formulations. It enhances the spreadability of creams and lotions, improving the overall sensory experience for users.
- Case Study : In a comparative study of various emollients, formulations containing this compound exhibited superior skin feel and hydration compared to those with traditional mineral oils .
-
Solvent for Active Ingredients
- It serves as a solvent for active ingredients in cosmetic formulations, facilitating their delivery into the skin.
- Research Findings : Studies have shown that this compound can enhance the solubility of certain compounds, such as vitamins and antioxidants, thereby improving their efficacy in topical applications .
- Stabilizer in Emulsion Systems
Pharmaceutical Applications
-
Drug Delivery Systems
- This compound has been investigated for its potential as a penetration enhancer in transdermal drug delivery systems.
- Research Findings : In vitro studies demonstrated that formulations containing this compound increased the permeation of therapeutic agents like indomethacin through excised rat skin .
-
Formulation of Topical Medications
- It is used in the formulation of topical medications due to its ability to improve drug solubility and enhance skin absorption.
- Case Study : A formulation study revealed that incorporating this compound significantly improved the delivery of anti-inflammatory drugs compared to control formulations lacking this compound .
Comparison with Similar Compounds
Chemical Structure and Composition
Physical and Functional Properties
- This compound: Presumed to have low volatility, high viscosity, and excellent spreadability due to its long, branched hydrocarbon chain. Likely functions as a non-occlusive emollient in skincare .
- Isoamyl Acetate : Low viscosity, high volatility; widely used as a flavoring agent (e.g., banana-like aroma) and solvent in industrial applications .
- Hexyl Acetate : Moderately volatile with a fruity odor; employed in fragrances and coatings .
- Isostearyl Isostearate: Non-volatile, highly stable ester with superior moisturizing properties. Reduces transepidermal water loss (TEWL) by reinforcing the skin’s lipid barrier .
- Isopropyl Acetate : Fast-evaporating solvent used in pharmaceuticals and coatings .
Preparation Methods
Reaction Mechanism and Stoichiometry
The Fischer esterification reaction, a classical acid-catalyzed equilibrium process, forms the cornerstone of isostearyl acetate synthesis. The reaction involves the condensation of isostearyl alcohol (a branched C18 alcohol) with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid () or p-toluenesulfonic acid (). The general reaction is represented as:
To shift the equilibrium toward ester formation, water is removed via azeotropic distillation or molecular sieves. Stoichiometric excess of acetic acid (100–200% above theoretical requirements) is commonly employed to maximize conversion rates.
Catalysts and Reaction Conditions
Sulfuric acid remains the most widely used homogeneous catalyst due to its low cost and high efficacy, typically added at 0.2–0.3% (w/w) of the reaction mixture. However, its corrosiveness and challenges in post-reaction neutralization have spurred interest in alternatives. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), enable easier separation and reuse, though they require higher temperatures (120–150°C) to achieve comparable yields.
Reaction temperatures generally range from 80°C to 150°C, with prolonged reflux times (6–12 hours) necessary for near-complete conversion. For instance, a patent describing isopropyl acetate synthesis reported optimal distillation temperatures of 75.5°C for efficient ester recovery, a principle applicable to this compound.
Yield Optimization Strategies
Key parameters influencing yield include:
-
Molar ratio : A 1:2 molar ratio of isostearyl alcohol to acetic acid improves conversion by driving the equilibrium.
-
Catalyst loading : Excessive (>0.5%) risks side reactions, such as sulfonation of the alcohol.
-
Water removal : Continuous azeotropic distillation using toluene or cyclohexane enhances yields to >90%.
Catalytic Esterification Using Heterogeneous Catalysts
Solid Acid Catalysts
Solid acids like zeolites, sulfated zirconia, and immobilized enzymes offer greener alternatives by minimizing waste and enabling catalyst recycling. A study on multibranched aliphatic esters demonstrated that glass-lined reactors paired with solid catalysts reduced iron contamination (<1 ppm) compared to stainless steel reactors (13 ppm). For this compound, sulfated titania catalysts achieved 85–90% conversion at 140°C with negligible leaching.
Enzyme-Catalyzed Processes
Lipases (e.g., Candida antarctica Lipase B) facilitate esterification under mild conditions (40–60°C) in solvent-free systems. While enzymatic methods are eco-friendly, their industrial adoption is limited by high enzyme costs and slower reaction kinetics (24–48 hours).
Industrial-Scale Production Techniques
Reactor Design and Configuration
Batch reactors dominate small-scale production, whereas continuous-flow systems are preferred for large-scale operations due to higher throughput. A patent detailing isostearyl isostearate synthesis highlighted the use of continuous distillation columns operating at 0.1 Pa and 270–280°C to isolate high-purity esters (>99.8%). Similar setups are adaptable to this compound, with vacuum distillation minimizing thermal degradation.
Continuous vs. Batch Processes
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Throughput | Low (100–500 kg/day) | High (1–5 tons/day) |
| Purity | 95–98% | >99% |
| Energy Efficiency | Moderate | High |
| Capital Cost | Low | High |
Continuous processes reduce reaction times by 40–50% through integrated heating and distillation units.
Purification and Isolation Methods
Distillation Under Reduced Pressure
Crude this compound is purified via vacuum distillation to remove unreacted alcohols and acids. For example, a protocol for isononyl isostearate achieved 94.2% purity by distilling at 205°C and 0.1 Pa. this compound’s high boiling point (≈590°C at atmospheric pressure) necessitates reduced-pressure distillation (0.1–1 kPa) at 250–300°C.
Solvent Extraction and Washing
Post-distillation, the ester is washed with aqueous sodium bicarbonate () to neutralize residual acid, followed by water washes to remove salts. Phase separation techniques, as described in isopropyl acetate patents, enable efficient recovery of the organic layer.
Analytical Characterization of this compound
Chromatographic Techniques
Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for purity assessment. A study on cosmetic esters reported GC-MS detection limits of 0.01% for residual alcohols. High-performance liquid chromatography (HPLC) is less common due to the ester’s low polarity.
Q & A
Q. How can isotopic labeling (e.g., ¹³C-acetate) track the metabolic fate of this compound in vivo?
- Methodological Answer : Synthesize ¹³C-labeled this compound via esterification with ¹³C-acetic acid. Administer to model organisms (e.g., rodents) and analyze tissue extracts via LC-MSⁿ or NMR metabolomics . Use isotopomer spectral analysis (ISA) to quantify incorporation into lipid pools. Address ethical compliance (e.g., IACUC protocols) in supplementary documentation .
Key Considerations for Publication
- Data Transparency : Archive raw spectra, chromatograms, and simulation trajectories in repositories like Zenodo or Figshare, citing DOIs in the manuscript .
- Conflict Resolution : For contradictory findings, use Begg’s funnel plots to assess publication bias and prioritize studies with standardized methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
